3-Bromo-2-fluoro-N,N-dimethylaniline
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Overview
Description
3-Bromo-2-fluoro-N,N-dimethylaniline: is an aromatic amine compound characterized by the presence of bromine and fluorine substituents on the benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-N,N-dimethylaniline typically involves the bromination and fluorination of N,N-dimethylaniline. One common method includes:
Bromination: N,N-dimethylaniline is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the meta position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination and fluorination: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-fluoro-N,N-dimethylaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamino group can also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors .
Comparison with Similar Compounds
3-Bromo-N,N-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluoro-N,N-dimethylaniline:
3-Bromo-4-fluoro-N,N-dimethylaniline: Has both bromine and fluorine atoms but in different positions, resulting in distinct chemical behavior.
Uniqueness: 3-Bromo-2-fluoro-N,N-dimethylaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for various applications in organic synthesis, medicinal chemistry, and material science .
Biological Activity
3-Bromo-2-fluoro-N,N-dimethylaniline is an aromatic amine compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. Its structure includes a bromine atom and a fluorine atom, which may influence its reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H10BrF N |
Molecular Weight | 220.08 g/mol |
IUPAC Name | This compound |
CAS Number | 144696-81-6 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor, its cytotoxicity, and its interaction with specific biological pathways.
Inhibition Studies
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation. The mechanism of action appears to involve competitive inhibition, where the compound competes with the substrate for binding sites on the enzyme .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested. For example, one study reported an IC50 value of approximately 15 µM against breast cancer cells .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with cellular targets through:
- Electrophilic Attack : The presence of bromine and fluorine atoms can enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins.
- Hydrophobic Interactions : The aromatic nature of the compound facilitates π-π stacking interactions with aromatic amino acids in proteins, potentially stabilizing binding interactions .
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical). Results indicated significant growth inhibition across all lines, with MCF-7 showing the highest sensitivity .
- Mechanism of Action Analysis : Another investigation focused on elucidating the mechanism by which this compound exerts its cytotoxic effects. The study utilized proteomic analysis to identify changes in protein expression profiles upon treatment with the compound, revealing alterations in pathways related to apoptosis and cell cycle regulation .
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 |
InChI Key |
RUXGQSSSHDVKRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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